molecular formula C7H14N2 B086097 1-Allylpiperazine CAS No. 13961-36-9

1-Allylpiperazine

Cat. No. B086097
CAS RN: 13961-36-9
M. Wt: 126.2 g/mol
InChI Key: ZWAQJGHGPPDZSF-UHFFFAOYSA-N
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Description

1-Allylpiperazine is a chemical compound with the molecular formula C7H14N2 . It has a molecular weight of 126.2 and is typically stored in a dark place under an inert atmosphere at room temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 1-Allylpiperazine is 1S/C7H14N2/c1-2-5-9-6-3-8-4-7-9/h2,8H,1,3-7H2 . The SMILES string representation is C=CCN1CCNCC1 .


Physical And Chemical Properties Analysis

1-Allylpiperazine has a density of 0.9±0.1 g/cm³ . Its boiling point is 178.3±20.0 °C at 760 mmHg . The vapour pressure is 1.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 41.5±3.0 kJ/mol . The flash point is 65.4±12.7 °C . The index of refraction is 1.459 .

Scientific Research Applications

Pharmacology: Molecular Imprinting

1-Allylpiperazine: is utilized in the creation of Molecularly Imprinted Polymers (MIPs) . These polymers have molecular recognition abilities and are used as substitutes for antibodies or enzymes in various assays. They are applied in chromatographic methods, solid-phase extraction, and as sensors in the catalysis process. The MIPs synthesized with 1-Allylpiperazine show high capacity and binding affinity, making them valuable in pharmaceutical research.

Material Science: Polymer Synthesis

In material science, 1-Allylpiperazine is involved in the synthesis of polymers with antimicrobial properties . These polymers are significant for creating materials that inhibit the growth of harmful bacteria, such as E. coli and S. aureus , and are compared with standard antibacterial agents like ciprofloxacin.

Chemical Synthesis: Intermediate

1-Allylpiperazine: serves as an intermediate in chemical synthesis processes . It’s used in the preparation of various chemical compounds, contributing to the development of new materials and chemicals with potential applications across different industries.

Biochemistry: Enzyme Mimicry

In biochemistry, 1-Allylpiperazine is researched for its potential to mimic enzyme behavior in biochemical reactions . This application is particularly promising in the study of psychrophilic enzymes, which operate efficiently at low temperatures and are used in food and industrial bioprocesses.

Industrial Uses: Safety and Handling

The compound is also significant in industrial applications, where its handling and safety data are crucial for laboratory use . Understanding its properties helps in developing protocols for safe storage, handling, and disposal, which is essential for any chemical used on a large scale.

Environmental Applications: Bioprocessing

Lastly, 1-Allylpiperazine finds applications in environmental bioprocessing . It can be used in cell culture and gene therapy, contributing to the development of sustainable and environmentally friendly biotechnological processes.

Safety and Hazards

1-Allylpiperazine is classified as a flammable liquid and vapor . It can cause severe skin burns and eye damage . It is harmful if inhaled and may cause respiratory irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

1-prop-2-enylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-5-9-6-3-8-4-7-9/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAQJGHGPPDZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355566
Record name 1-Allylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13961-36-9
Record name 1-Allylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,2,2-trifluoro-1-piperazin-1-yl-ethanone (515 mg, 2.83 mmol) in dry CH3CN (6 mL) was added allyl bromide (0.32 mL, 3.7 mmol) and powdered potassium carbonate (0.78 g, 5.65 mmol) and the mixture stirred overnight. The reaction was concentrated under reduced pressure, diluted with CH2Cl2 (30 mL) and water (30 mL) and the aqueous layer extracted with CH2Cl2 (2×20 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo to afford the crude di-protected piperazine (0.554 g) which was used without further purification in the next reaction.
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-allylpiperazine in detecting zearalenone contamination?

A1: 1-Allylpiperazine serves as a functional monomer in creating Molecularly Imprinted Polymer (MIP) membranes. [] These MIPs act as "artificial antibodies" designed to selectively bind to zearalenone. [] The specific interactions between 1-allylpiperazine and the template molecule during the MIP synthesis process create cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to zearalenone. [] This allows the MIP membrane to selectively capture and concentrate zearalenone from complex samples like cereal extracts. []

Q2: How does the use of 1-allylpiperazine contribute to the sensitivity of the zearalenone sensor?

A2: While the research doesn't explicitly detail the interactions between 1-allylpiperazine and the template molecule, it highlights the importance of functional monomers in MIP synthesis. [] The choice of functional monomer influences the strength and selectivity of the binding sites within the MIP. [] It is likely that the amine groups within 1-allylpiperazine form interactions with the zearalenone molecule, contributing to the overall binding affinity of the MIP. This high affinity is crucial for achieving a low detection limit, allowing the sensor to identify even trace amounts of zearalenone contamination in food samples. []

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